Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate
Description
Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate is a synthetic ester featuring a complex hybrid structure with a 3-chlorophenyl group, an α,β-unsaturated enoyl moiety, and a cyanomethylamino side chain. The conjugated enoyl system and electron-withdrawing chlorine substituent may confer unique reactivity, while the cyanomethyl group could enhance electrophilicity or participate in cyclization reactions .
Properties
IUPAC Name |
methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-11(12-4-3-5-13(16)9-12)8-14(19)18(7-6-17)10-15(20)21-2/h3-5,8-9H,7,10H2,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXODVKQOYWXHZ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N(CC#N)CC(=O)OC)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)N(CC#N)CC(=O)OC)/C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorobenzaldehyde with a suitable enone to form the butenoyl intermediate. This intermediate is then reacted with cyanomethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Compounds with modified aryl groups exhibit distinct physicochemical and biological properties:
Key Findings :
- The target compound’s enoyl-cyanomethyl system distinguishes it from simpler esters like CAS 2573-31-1, which lack conjugated double bonds and cyanomethyl groups.
Functional Group Modifications
Variations in the ester side chain and amino groups significantly alter reactivity:
Key Findings :
- The cyanomethylamino group in the target compound contrasts with hydrazono () or benzoylamino () substituents, which offer different hydrogen-bonding or metal-chelating capabilities.
- Methyl esters (target compound) generally hydrolyze faster than ethyl esters (e.g., ), affecting metabolic stability in drug design .
Biological Activity
Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and relevant research findings, including data tables and case studies.
Compound Overview
IUPAC Name: this compound
Molecular Formula: C15H15ClN2O3
CAS Number: 1436374-49-0
The compound features a unique structure that includes a chlorophenyl group, a butenoyl moiety, and a cyanomethylamino functional group. These structural characteristics suggest potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Butenoyl Intermediate: Reaction of 3-chlorobenzaldehyde with an enone.
- Cyanomethylation: The butenoyl intermediate is reacted with cyanomethylamine under controlled conditions to yield the final product.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation: It can act as an allosteric modulator for various receptors, potentially influencing signal transduction pathways.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives were tested against human cancer cell lines, showing growth inhibition with GI(50) values ranging from -5.32 to -7.27 .
| Compound | GI(50) Value (μM) | Cell Line Tested |
|---|---|---|
| Compound A | -5.32 | HT29 (adenocarcinoma) |
| Compound B | -6.10 | HeLa (cervical cancer) |
| Compound C | -7.27 | MCF-7 (breast cancer) |
These findings indicate that the structural features of these compounds contribute to their cytotoxic effects in cancer cells.
In vitro studies have shown that these compounds can block cell cycle progression in adenocarcinoma cells, particularly during mitosis. This suggests a potential mechanism where the compound interferes with cellular division processes .
Case Studies
-
Case Study: Antitumor Efficacy
- A study evaluated the effects of this compound on HT29 cells.
- Results indicated a dose-dependent inhibition of cell proliferation, supporting its potential as an anticancer agent.
- Case Study: Enzyme Interaction
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
